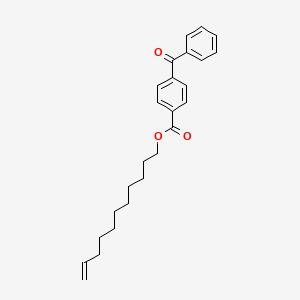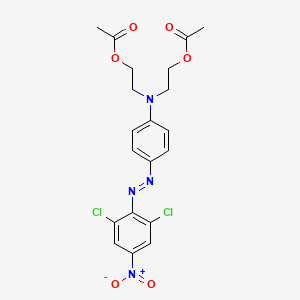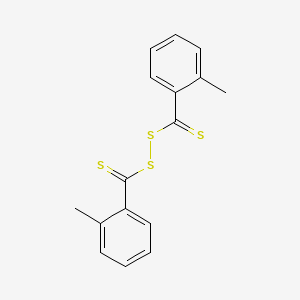
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: is a complex organic compound belonging to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazole ring substituted with ethyl, methylsulfanyl, and diphenyl groups, and an iodide ion as a counterion. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The ethyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and conditions to ensure selective substitution.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkyl iodide to form the triazolium salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: undergoes various chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.
Medicine: Triazolium salts, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, including ionic liquids and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The ethyl and methylsulfanyl groups may also contribute to the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: can be compared with other triazolium salts, such as:
1,2,4-Triazolium iodide: Lacks the ethyl and methylsulfanyl substitutions, resulting in different chemical properties and reactivity.
3-Methyl-1,2,4-triazolium iodide: Contains a methyl group instead of the ethyl and methylsulfanyl groups, affecting its biological activity and applications.
1,4-Diphenyl-1,2,4-triazolium iodide: Similar structure but without the ethyl and methylsulfanyl groups, leading to variations in its chemical behavior and uses.
The uniqueness of This compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56017-94-8 |
|---|---|
Molekularformel |
C17H20IN3S |
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
5-ethyl-3-methylsulfanyl-1,4-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C17H19N3S.HI/c1-3-16-19(14-10-6-4-7-11-14)17(21-2)18-20(16)15-12-8-5-9-13-15;/h4-13,16H,3H2,1-2H3;1H |
InChI-Schlüssel |
KSICGQDLWFLGAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1[NH+](N=C(N1C2=CC=CC=C2)SC)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


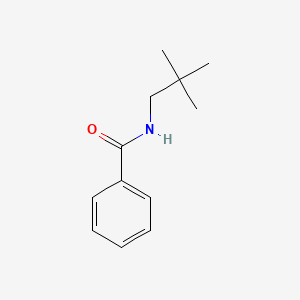

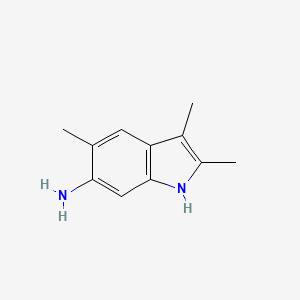
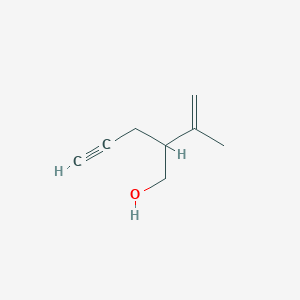


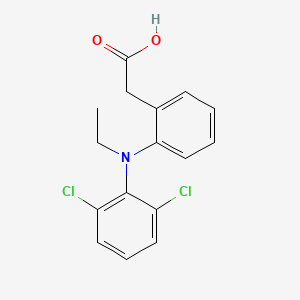
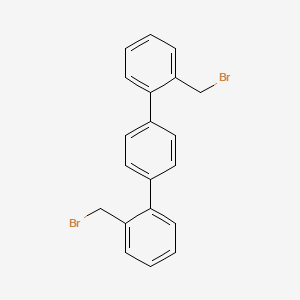
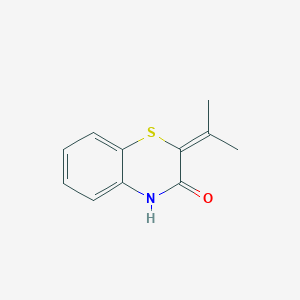
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)
